molecular formula C12H14ClN3 B3013658 2-Chloro-N,N-diethylquinazolin-4-amine CAS No. 35691-09-9

2-Chloro-N,N-diethylquinazolin-4-amine

Cat. No. B3013658
Key on ui cas rn: 35691-09-9
M. Wt: 235.72
InChI Key: ZQUOAVNWQPLAJV-UHFFFAOYSA-N
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Patent
US05739127

Procedure details

10.4 ml of diethylamine in 10 ml of diethyl ether were added dropwise to a solution of 10.0 g of 2,4-dichloroquinazoline in 400 ml of diethyl ether and the mixture was stirred for 3 h at room temperature. After distillation of the solvent under vacuum, the residue was taken up with 200 ml of methanol and stirred with 10 g of basic ion exchanger (®Lewatit M600) for 3 h. The ion exchanger was filtered off and the filtrate was concentrated to dryness on a rotary evaporator. The residue was taken up with 200 ml of dichloromethane and the solution was washed with twice 50 ml of water. After the organic phase had been dried over magnesium sulfate and the solvent stripped off, the crude product was treated with 50 ml of diethyl ether/petroleum ether (1/1) and left to crystallize at 4° C. overnight.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[Cl:6][C:7]1[N:16]=[C:15](Cl)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1>C(OCC)C>[Cl:6][C:7]1[N:16]=[C:15]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distillation of the solvent under vacuum
STIRRING
Type
STIRRING
Details
stirred with 10 g of basic ion exchanger (®Lewatit M600) for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The ion exchanger was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness on a rotary evaporator
WASH
Type
WASH
Details
the solution was washed with twice 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic phase had been dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
the crude product was treated with 50 ml of diethyl ether/petroleum ether (1/1)
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to crystallize at 4° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC2=CC=CC=C2C(=N1)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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